Tyk2-IN-19-d6
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Overview
Description
Tyk2-IN-19-d6 is a deuterium-labeled derivative of Tyk2-IN-19, a compound known for its inhibitory effects on tyrosine kinase 2 (TYK2). Tyrosine kinase 2 is a member of the Janus kinase family, which plays a crucial role in cytokine signaling and immune regulation. This compound is primarily used in scientific research to study the effects of TYK2 inhibition in various biological processes and diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyk2-IN-19-d6 involves the incorporation of deuterium atoms into the Tyk2-IN-19 molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process typically includes steps such as reaction optimization, purification, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tyk2-IN-19-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions typically involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst. Conditions often involve inert atmospheres and low temperatures.
Substitution: Common reagents include halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may produce oxidized derivatives with additional oxygen atoms, while reduction may yield reduced derivatives with additional hydrogen atoms. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile or halogen used .
Scientific Research Applications
Tyk2-IN-19-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the effects of deuterium incorporation on chemical reactivity and stability.
Biology: Employed in studies investigating the role of TYK2 in cellular signaling and immune responses.
Medicine: Utilized in preclinical research to evaluate the potential therapeutic effects of TYK2 inhibition in diseases such as psoriasis, rheumatoid arthritis, and lupus.
Mechanism of Action
Tyk2-IN-19-d6 exerts its effects by selectively inhibiting the activity of tyrosine kinase 2. Tyrosine kinase 2 is involved in the signaling pathways of various cytokines, including interleukin-12, interleukin-23, and interferon-alpha. By inhibiting tyrosine kinase 2, this compound disrupts these signaling pathways, leading to reduced inflammation and immune responses. This mechanism of action makes this compound a valuable tool for studying the role of tyrosine kinase 2 in immune-mediated diseases .
Comparison with Similar Compounds
Similar Compounds
Deucravacitinib: An oral, selective tyrosine kinase 2 inhibitor used in the treatment of moderate-to-severe psoriasis.
QL-1200186: A novel small molecule inhibitor targeting the pseudokinase regulatory domain of tyrosine kinase 2.
BMS-986165: A clinical-stage tyrosine kinase 2 inhibitor with high selectivity and potency.
Uniqueness
Tyk2-IN-19-d6 is unique due to its deuterium labeling, which provides distinct advantages in terms of stability and metabolic properties. The incorporation of deuterium can lead to reduced metabolic degradation and improved pharmacokinetic properties, making this compound a valuable compound for in-depth pharmacological studies .
Properties
Molecular Formula |
C22H24N8O2 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[4-[[5-methyl-2-(trideuteriomethyl)-4H-triazolo[4,5-c][1,7]naphthyridin-6-yl]amino]-5-(3,3,3-trideuteriopropanoyl)pyridin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C22H24N8O2/c1-4-17(31)14-10-24-18(26-22(32)12-5-6-12)9-15(14)25-21-20-13(7-8-23-21)19-16(11-29(20)2)27-30(3)28-19/h7-10,12H,4-6,11H2,1-3H3,(H2,23,24,25,26,32)/i1D3,3D3 |
InChI Key |
RAGWFCJNLPTZOE-WTJPRRJNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(CC4=NN(N=C43)C([2H])([2H])[2H])C)NC(=O)C5CC5 |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(CC4=NN(N=C43)C)C)NC(=O)C5CC5 |
Origin of Product |
United States |
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